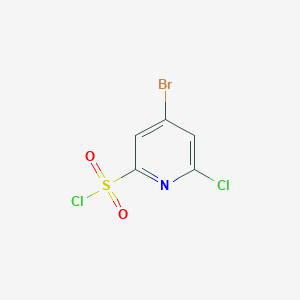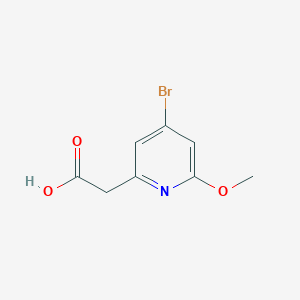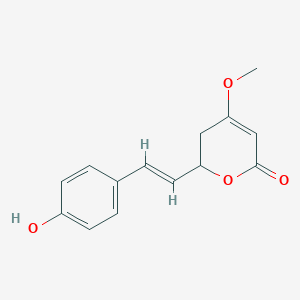
4'-Hydroxy rac-Kavain
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Hydroxy rac-Kavain is a metabolite of kavain, a kavalactone found predominantly in the roots of the kava plant (Piper methysticum). This compound is known for its potential neuroprotective properties, particularly in relation to anaerobic glycolysis, ATP content, and intracellular calcium and sodium levels in anoxic brain vesicles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy rac-Kavain involves several steps, typically starting with the precursor kavain. One common method includes the hydroxylation of kavain under controlled conditions to introduce the hydroxyl group at the 4’ position. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of 4’-Hydroxy rac-Kavain is less documented, but it likely follows similar synthetic routes as laboratory methods, scaled up to meet production demands. This involves optimizing reaction conditions to ensure consistency and efficiency in large-scale production .
化学反応の分析
Types of Reactions: 4’-Hydroxy rac-Kavain undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, kavain.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to a variety of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents, depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could revert the compound to kavain .
科学的研究の応用
4’-Hydroxy rac-Kavain has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying the properties and reactions of kavalactones.
Biology: Research has shown its potential neuroprotective effects, making it a subject of interest in neurobiology studies.
Medicine: Its potential therapeutic effects, particularly in relation to neuroprotection and anti-inflammatory properties, are being explored.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
作用機序
The mechanism of action of 4’-Hydroxy rac-Kavain involves its interaction with various molecular targets and pathways:
Ion Channels: It may also interact with voltage-gated sodium and calcium channels, affecting neuronal excitability and neurotransmitter release.
Neuroprotective Pathways: The compound’s protective effects on anaerobic glycolysis and ATP content suggest it may influence cellular energy metabolism and stress responses.
類似化合物との比較
4’-Hydroxy rac-Kavain is unique among kavalactones due to its specific hydroxylation at the 4’ position. Similar compounds include:
Kavain: The parent compound, known for its anxiolytic and muscle relaxant properties.
Dihydrokavain: Another kavalactone with similar but distinct pharmacological effects.
Methysticin: A kavalactone with notable sedative properties.
In comparison, 4’-Hydroxy rac-Kavain’s unique hydroxyl group may confer additional neuroprotective and anti-inflammatory properties, distinguishing it from other kavalactones .
特性
分子式 |
C14H14O4 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H14O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-7,9,12,15H,8H2,1H3/b7-4+ |
InChIキー |
CVFLOSQUIGXHHW-QPJJXVBHSA-N |
異性体SMILES |
COC1=CC(=O)OC(C1)/C=C/C2=CC=C(C=C2)O |
正規SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
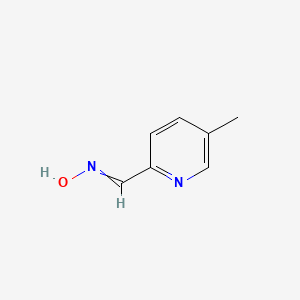
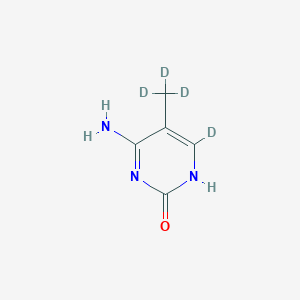

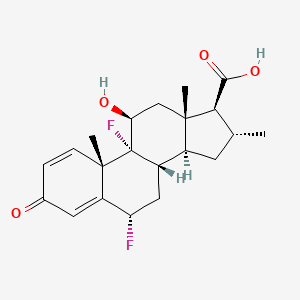

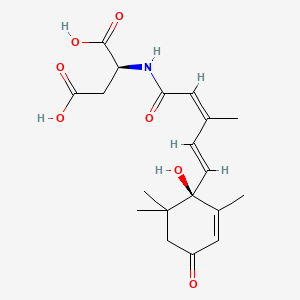
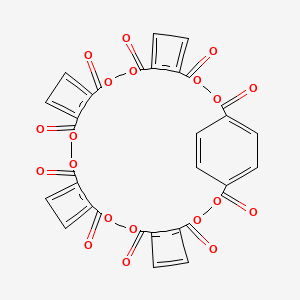

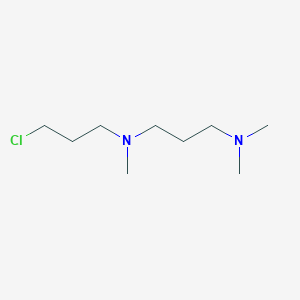
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
